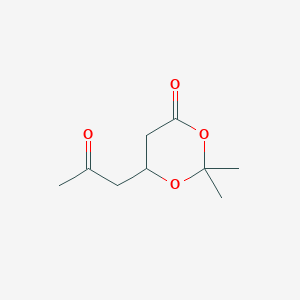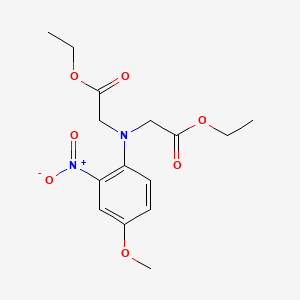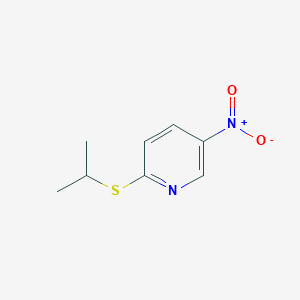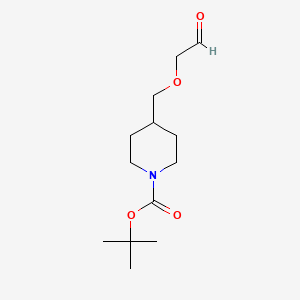
2-Methoxy-6-methylthiophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-[2-Methoxy-6-(methylthio)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with methoxy and methylthio groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of B-[2-Methoxy-6-(methylthio)phenyl]boronic acid typically involves the reaction of 2-methoxy-6-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Formation of Grignard Reagent: 2-Methoxy-6-(methylthio)phenyl bromide reacts with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed to yield B-[2-Methoxy-6-(methylthio)phenyl]boronic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: B-[2-Methoxy-6-(methylthio)phenyl]boronic acid is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or esters, and reduction reactions to form boranes.
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy and methylthio groups on the phenyl ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through esterification reactions.
Substituted Phenyl Compounds: Formed through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mecanismo De Acción
Mechanism: In Suzuki-Miyaura coupling, B-[2-Methoxy-6-(methylthio)phenyl]boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boron atom in the compound facilitates the transfer of the phenyl group to the palladium center, which then couples with the halide substrate.
Molecular Targets and Pathways:
Palladium Catalysts: The compound interacts with palladium catalysts to form intermediate complexes.
Electron Transfer: The methoxy and methylthio groups influence the electron density on the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the methoxy and methylthio substituents, making it less electron-rich and less reactive in certain coupling reactions.
2-Methylthiophenylboronic Acid: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: B-[2-Methoxy-6-(methylthio)phenyl]boronic acid is unique due to the presence of both methoxy and methylthio groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. These substituents also provide additional sites for further functionalization, expanding its utility in various chemical transformations.
Propiedades
Fórmula molecular |
C8H11BO3S |
|---|---|
Peso molecular |
198.05 g/mol |
Nombre IUPAC |
(2-methoxy-6-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO3S/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5,10-11H,1-2H3 |
Clave InChI |
HAKDOFJXXGDZPN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1SC)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)




![n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)






